Tert-Butyl (2-(methylthio)ethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-methylsulfanylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTZPSAMFDSYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399880 | |

| Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174360-08-8 | |

| Record name | Tert-Butyl (2-(methylthio)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to Tert-Butyl (2-(methylthio)ethyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern organic synthesis and medicinal chemistry, success is often dictated by the strategic selection of building blocks that offer both stability and versatile reactivity. Tert-Butyl (2-(methylthio)ethyl)carbamate, a seemingly simple molecule, embodies this principle. It serves as a critical reagent, providing a stable, Boc-protected primary amine alongside a nucleophilic methylthioether moiety. This unique combination allows for orthogonal chemical strategies, making it an invaluable tool in the multi-step synthesis of complex molecular architectures.

The carbamate functional group is a well-established peptide bond isostere and a common structural motif in a vast number of therapeutic agents, prized for its proteolytic stability and ability to engage in crucial hydrogen bonding interactions.[1][2] The tert-butyloxycarbonyl (Boc) group, in particular, is one of the most widely used amine protecting groups in organic synthesis due to its robustness under many reaction conditions and its facile removal under mild acidic conditions.[3]

This guide provides an in-depth examination of Tert-Butyl (2-(methylthio)ethyl)carbamate, moving beyond basic data to explore its core properties, synthesis, reactivity, and strategic applications. We will delve into the causality behind experimental protocols and provide actionable insights for its effective use in research and development settings.

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of Tert-Butyl (2-(methylthio)ethyl)carbamate are summarized below.

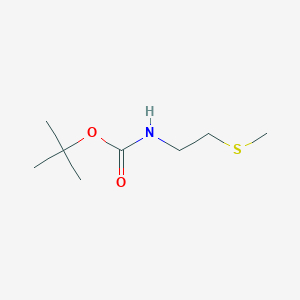

Chemical Structure

Caption: 2D Structure of Tert-Butyl (2-(methylthio)ethyl)carbamate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂S | [4] |

| Molecular Weight | 191.29 g/mol | [4] |

| Appearance | Neat / Colorless to light yellow liquid | [5][6] |

| CAS Number | 155396-70-6 | [4] |

| IUPAC Name | tert-butyl N-[2-(methylthio)ethyl]carbamate | [4] |

Spectroscopic Data (Predicted & Representative)

While specific spectra depend on the acquisition conditions, the following provides a baseline for characterization.

| Data Type | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.0 (br s, 1H, NH ), 3.35 (q, 2H, CH₂ -NH), 2.70 (t, 2H, S-CH₂ ), 2.10 (s, 3H, S-CH₃ ), 1.45 (s, 9H, C(CH₃ )₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~156.0 (C=O), ~79.5 (C (CH₃)₃), ~40.0 (C H₂-NH), ~35.0 (S-C H₂), ~28.5 (C(C H₃)₃), ~15.5 (S-C H₃). |

| Mass Spec (ESI-MS) | m/z: 192.1 [M+H]⁺, 214.1 [M+Na]⁺. |

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is the direct N-protection of 2-(methylthio)ethylamine using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. This reaction is a cornerstone of amine chemistry.

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for Boc protection of primary amines.[3][7]

Materials:

-

2-(methylthio)ethylamine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylthio)ethylamine (1.0 equiv) and dissolve it in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equiv) to the solution. Cool the flask to 0°C in an ice bath. The causality here is that the base acts as a proton scavenger, neutralizing the acid formed during the reaction and enhancing the nucleophilicity of the primary amine.[7]

-

Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The purpose of the brine wash is to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reactivity and Strategic Deprotection

The primary utility of Tert-Butyl (2-(methylthio)ethyl)carbamate lies in the predictable reactivity of the Boc protecting group.

The Protection-Deprotection Cycle

The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophiles, but is readily cleaved under acidic conditions. This orthogonality is fundamental to its use in multi-step synthesis.

Caption: The fundamental protection/deprotection cycle of the amine.

Deprotection Protocol: Acid-Mediated Cleavage

The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3]

Protocol using Trifluoroacetic Acid (TFA):

-

Dissolve the Boc-protected substrate (1.0 equiv) in DCM (approx. 0.1-0.5 M).

-

Add TFA (5-10 equiv), often as a 1:1 mixture with DCM (e.g., TFA/DCM 1:1 v/v).[7]

-

Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA in vacuo. The product is typically obtained as a TFA salt, which can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) during aqueous work-up if the free amine is desired.

-

Causality Note: The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation, isobutylene, and carbon dioxide, driving the reaction to completion. The use of scavengers like anisole can be beneficial to prevent alkylation of other nucleophilic sites by the t-butyl cation, although this is less of a concern with a thioether present.[3]

Important Consideration for Thioethers: While the Boc group is readily cleaved by acid, it's crucial to select deprotection methods that are compatible with the thioether moiety. Methods like catalytic hydrogenolysis, sometimes used for other protecting groups like Cbz, are generally incompatible with sulfur-containing compounds as the sulfur can poison the catalyst.[8] The use of standard acidic conditions (TFA, HCl) is a safe and effective choice.

Applications in Drug Discovery and Agrochemicals

Tert-Butyl (2-(methylthio)ethyl)carbamate is not an end product but a strategic intermediate. Its value is realized in the synthesis of more complex, high-value molecules.

-

Scaffold for Bioactive Molecules: It serves as a key reagent in the synthesis of anthranilic diamide insecticides.[5][9] In this context, the free amine (after deprotection) can be acylated or used in coupling reactions, while the thioether can be left as is or oxidized to a sulfoxide or sulfone to modulate physicochemical properties like solubility and polarity.

-

Peptidomimetic and Glycopeptidomimetic Synthesis: The carbamate linkage is a stable surrogate for the peptide bond.[1] This building block is used in the creation of new glycopeptidomimetics based on N-substituted oligoglycines.[5][9] The protected amine allows for controlled, sequential coupling to build up a peptide-like backbone.

-

Introduction of a Flexible Linker: The ethyl chain provides a flexible spacer, which is often desirable in drug design to position a pharmacophore correctly within a biological target's binding site. The thioether provides a soft, lipophilic character to the linker.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed.

-

Hazard Statements: While specific GHS data for this exact compound is limited, related carbamates and amines can cause skin and eye irritation. Assume the compound is harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent degradation.[6]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4145154, Tert-Butyl (2-(methylthio)ethyl)carbamate. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24, 3736-3740. Available at: [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14403871, tert-Butyl methyl(2-(methylamino)ethyl)carbamate. Available at: [Link]

-

Pittelkow, M., & Nielsen, J. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 163. Available at: [Link]

-

Al-Rawi, J. M. A., & Magda, M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 14(12), 979-1003. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9881394, tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Available at: [Link]

-

ResearchGate. Deprotection of the t-butyl ester group. (Diagram from an article). Available at: [Link]

-

ResearchGate. Mild and selective deprotection of carbamates with Bu4NF. (Figure from a publication). Available at: [Link]

-

Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(12), 2091-2097. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45092277, tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. Available at: [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]

-

Vilović, T., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(2). Available at: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

-

ResearchGate. t-Butyl carbamate. (General topic page). Available at: [Link]

-

Suzhou Highfine Biotech. (2015). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. CN104672322A. Available at: [Link]

-

Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

-

Oakwood Chemical. tert-Butyl N-(2-aminoethyl)carbamate. Available at: [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available at: [Link]

- Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof. CN102020589B.

-

ResearchGate. Examples of carbamate drugs and alcohol carbamate prodrugs. (Figure from a publication). Available at: [Link]

-

ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). (Diagram from a publication). Available at: [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

-

ResearchGate. 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). (Diagram from a publication). Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Tert-Butyl (2-(methylthio)ethyl)carbamate | C8H17NO2S | CID 4145154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Boc-2-(methylthio)ethylamine-d3 | CymitQuimica [cymitquimica.com]

- 6. tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS#: 112257-19-9 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Boc-2-(methylthio)ethylamine [chemicalbook.com]

"Tert-Butyl (2-(methylthio)ethyl)carbamate" structure

An In-Depth Technical Guide to Tert-Butyl (2-(methylthio)ethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(methylthio)ethyl)carbamate, a versatile bifunctional building block crucial in modern organic synthesis and drug development. This document moves beyond a simple recitation of facts to deliver field-proven insights into its synthesis, characterization, application, and handling. We will explore the causality behind experimental choices, presenting protocols as self-validating systems for researchers, scientists, and drug development professionals. The guide emphasizes the strategic importance of its structural components—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the synthetically flexible methylthioether moiety—which together offer a unique combination of stability and reactivity for the construction of complex molecular architectures.

Strategic Importance in Synthesis: The Bifunctional Advantage

In the landscape of medicinal chemistry and organic synthesis, the efficiency of constructing complex molecules often hinges on the availability of robust, multifunctional building blocks. Tert-Butyl (2-(methylthio)ethyl)carbamate, also known as N-Boc-2-(methylthio)ethylamine, is a prime example of such a reagent. Its value lies in the orthogonal nature of its two key functional groups.

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines.[1][2] Its prevalence is due to its remarkable stability across a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles and organometallic reagents.[1] Crucially, it can be removed cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), a process that liberates the free amine with minimal risk of side reactions. This "on/off" capability is fundamental to multi-step syntheses where precise control over the reactivity of specific nitrogen atoms is required.[2]

-

The Methylthioether Moiety: The methylthio group (-SMe) is far from a passive spectator. It imparts specific physicochemical properties to the molecule, such as lipophilicity, and serves as a versatile synthetic handle. The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone, dramatically altering the electronic and steric properties of the molecule. This transformation is a common strategy in drug design to modulate properties like solubility and metabolic stability. Furthermore, the thioether can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, expanding its synthetic utility.

The strategic combination of a selectively cleavable protecting group with a modifiable functional group makes this compound a powerful intermediate for introducing a protected aminoethylthioether fragment into target molecules.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of Tert-Butyl (2-(methylthio)ethyl)carbamate are unequivocally confirmed by a combination of physical property measurements and spectroscopic analysis.

Core Properties

The fundamental physicochemical properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₇NO₂S | [3] |

| Molecular Weight | 191.29 g/mol | [4] |

| CAS Number | 174360-08-8 | [5] |

| Appearance | Neat (typically a colorless to pale yellow oil or low-melting solid) | [5] |

| Canonical SMILES | CSCCNC(=O)OC(C)(C)C | [3] |

| InChI Key | WOTZPSAMFDSYKM-UHFFFAOYSA-N | [5] |

Spectroscopic Signature for Structural Verification

The following spectroscopic data serve as a fingerprint for the molecule. Any researcher synthesizing this compound should expect to see analogous results. The rationale behind the peak assignments validates the structure.

| Technique | Signature | Interpretation |

| ¹H NMR | δ ~4.8-5.2 (br s, 1H), δ ~3.3 (q, 2H), δ ~2.6 (t, 2H), δ ~2.1 (s, 3H), δ ~1.4 (s, 9H) | -NH- : The broad singlet corresponds to the carbamate proton. -CH₂-NH- : The quartet (or triplet of triplets) represents the methylene group adjacent to the nitrogen. -S-CH₂- : The triplet corresponds to the methylene group adjacent to the sulfur. -S-CH₃ : The sharp singlet is characteristic of the methylthio group protons. -C(CH₃)₃ : The large singlet integrating to 9 protons is the unmistakable signal of the tert-butyl group. |

| ¹³C NMR | δ ~156, δ ~79, δ ~40, δ ~35, δ ~28, δ ~15 | C=O : Carbonyl carbon of the carbamate. -C(CH₃)₃ : Quaternary carbon of the Boc group. -CH₂-NH- : Methylene carbon adjacent to the carbamate nitrogen. -S-CH₂- : Methylene carbon adjacent to the sulfur. -C(CH₃)₃ : Methyl carbons of the Boc group. -S-CH₃ : Methyl carbon of the thioether. |

| FT-IR (cm⁻¹) | ~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, carbamate), ~1170 (C-O stretch) | The key diagnostic peaks are the N-H stretch and the strong carbonyl absorption, which is characteristic of the carbamate functional group. |

| Mass Spec (ESI+) | m/z = 192.1 [M+H]⁺, 214.1 [M+Na]⁺ | The mass spectrum confirms the molecular weight of the compound through the observation of the protonated molecular ion and its sodium adduct. |

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of Tert-Butyl (2-(methylthio)ethyl)carbamate involves the reaction of 2-(methylthio)ethylamine with di-tert-butyl dicarbonate (Boc₂O). This method is favored for its high yield, mild reaction conditions, and straightforward purification.

Mechanistic Rationale

The synthesis is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-(methylthio)ethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the stable carbamate, gaseous carbon dioxide, and tert-butanol as byproducts. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions with the highly reactive Boc anhydride. A mild base, such as triethylamine (TEA), is often included to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product.

Step-by-Step Experimental Protocol

Materials:

-

2-(Methylthio)ethylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA), distilled

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-(methylthio)ethylamine (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration). Cool the flask to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of double-acylated byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for Tert-Butyl (2-(methylthio)ethyl)carbamate.

Core Applications in Drug Development and Research

The utility of Tert-Butyl (2-(methylthio)ethyl)carbamate is demonstrated by its application as a key intermediate in the synthesis of complex, high-value molecules.

Synthesis of Novel Insecticides

This building block is a documented reagent in the synthesis of anthranilic diamide insecticides.[4][5] In these synthetic pathways, the Boc-protected amine allows for other parts of the molecule to be assembled first. At a later, strategic step, the Boc group is removed to reveal the primary amine, which can then be acylated or alkylated to complete the synthesis of the final active ingredient. The methylthioether tail is often a crucial part of the final pharmacophore, contributing to the molecule's binding affinity and insecticidal activity.

Development of Glycopeptidomimetics

The compound is also used in creating new glycopeptidomimetics.[4][5] These are molecules designed to mimic peptides and carbohydrates, often with enhanced stability or cell permeability for therapeutic applications.[1] The N-Boc-2-(methylthio)ethylamine moiety can be incorporated into oligoglycine backbones. After deprotection, the free amine can be further functionalized, for instance, by attaching sugar molecules (glycosylation), leading to novel structures with potential applications in drug delivery or as enzyme inhibitors.

Visualization of its Role as a Building Block

Caption: Logical role as a building block in a multi-step synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

-

Hazard Identification: While some safety data sheets classify the compound as non-hazardous under specific regulations, others indicate potential hazards such as being toxic if swallowed, and causing skin and serious eye irritation.[6][7] It is prudent to handle it with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][8] Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9] For long-term stability, refrigeration and storage under an inert atmosphere (e.g., Argon) are recommended to prevent potential degradation.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[9]

Conclusion

Tert-Butyl (2-(methylthio)ethyl)carbamate is a testament to the power of strategic molecular design. Its combination of a stable yet readily cleavable Boc-protected amine and a versatile thioether functionality provides chemists with a reliable and adaptable tool. The detailed synthetic and characterization protocols outlined in this guide offer a validated pathway for its preparation and use, empowering researchers to confidently incorporate this valuable building block into their synthetic programs, particularly in the pursuit of novel therapeutics and agrochemicals.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4145154, Tert-Butyl (2-(methylthio)ethyl)carbamate. Retrieved from [Link]

-

T. A. Wani, A. A. T. Al-Shaheri, A. H. A. Al-Amri, D. A. Al-Ghamdi, F. A. Al-Malki, & S. A. Husain. (2022). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 27(19), 6245. Retrieved from [Link]

-

Y. Li, Y. Chen, & L. Liu. (2013). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Bioconjugate Chemistry, 24(3), 415–423. Retrieved from [Link]

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45092277, tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

J. W. Yang, S. C. Pan, & B. List. (2009). tert-Butyl Phenyl(Phenylsulfonyl)Methylcarbamate. Organic Syntheses, 86, 182. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Tert-butyl N-(2-acetamidoethyl)carbamate in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tert-Butyl (2-(methylthio)ethyl)carbamate | C8H17NO2S | CID 4145154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-2-(methylthio)ethylamine [chemicalbook.com]

- 5. N-Boc-2-(methylthio)ethylamine-d3 | CymitQuimica [cymitquimica.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of N-Boc Protected Building Blocks in Medicinal Chemistry

An In-Depth Technical Guide to Tert-Butyl (2-(methylthio)ethyl)carbamate and its Role in Modern Drug Discovery

CAS Number: 174360-08-8

In the landscape of contemporary drug discovery and development, the strategic use of protecting groups is a cornerstone of efficient and successful organic synthesis. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its robustness, ease of introduction, and facile cleavage under specific conditions. Tert-Butyl (2-(methylthio)ethyl)carbamate (CAS: 174360-08-8) is a bifunctional molecule that embodies the utility of this approach, offering a masked amine in conjunction with a thioether moiety. While detailed literature exclusively on this specific molecule is nascent, its structural motifs are prevalent in a wide array of biologically active compounds and synthetic intermediates. This guide will provide an in-depth technical overview of the synthesis, properties, and applications of N-Boc protected thio- and amino-ethylamines, with a specific focus on the logical framework behind their use in pharmaceutical research and development. The carbamate group is a key structural feature in numerous approved drugs and prodrugs, highlighting the significance of carbamate-containing building blocks in medicinal chemistry.[1][2]

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design. For Tert-Butyl (2-(methylthio)ethyl)carbamate, this data provides the foundation for predicting its behavior in various chemical environments.

| Property | Value | Source |

| Molecular Formula | C8H17NO2S | PubChem[3] |

| Molecular Weight | 191.29 g/mol | PubChem[3] |

| CAS Number | 174360-08-8 | Multiple Sources |

| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from related compounds |

| Solubility | Predicted: Soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, MeOH) | Inferred from related compounds |

Synthesis and Mechanistic Considerations: A Self-Validating Approach

Proposed Synthetic Workflow

The most logical and widely practiced approach for the synthesis of N-Boc protected amines involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc)₂O. This method is favored for its high yields, mild reaction conditions, and the straightforward purification of the product.

Caption: Proposed synthetic workflow for Tert-Butyl (2-(methylthio)ethyl)carbamate.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-(methylthio)ethanamine (1.0 eq) in dichloromethane (DCM) at 0 °C is added di-tert-butyl dicarbonate (1.1 eq).

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of NaHCO₃ and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired Tert-Butyl (2-(methylthio)ethyl)carbamate.

Causality Behind Experimental Choices:

-

Choice of Reagent: (Boc)₂O is the reagent of choice for Boc protection due to its high reactivity with amines and the innocuous nature of its byproducts (tert-butanol and CO₂).

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is inert and readily dissolves both the starting amine and (Boc)₂O.

-

Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the reaction.

-

Aqueous Workup: The aqueous washes are crucial for removing any unreacted starting materials, byproducts, and the base, ensuring a high purity of the crude product before final purification.

Applications in Drug Development: A Versatile Building Block

The true value of Tert-Butyl (2-(methylthio)ethyl)carbamate and related N-Boc protected bifunctional molecules lies in their application as versatile intermediates in the synthesis of complex pharmaceutical agents. The Boc-protected amine allows for the selective modification of other parts of the molecule without interference from the highly reactive amine functionality.

Role as a Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry and the synthesis of complex drug molecules.[1] Its stability under a wide range of reaction conditions, coupled with its ease of removal under acidic conditions, makes it an invaluable tool for medicinal chemists.

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tert-Butyl (2-(methylthio)ethyl)carbamate | C8H17NO2S | CID 4145154 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Tert-Butyl (2-(methylthio)ethyl)carbamate" molecular weight

An In-Depth Technical Guide to Tert-Butyl (2-(methylthio)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-Butyl (2-(methylthio)ethyl)carbamate, a vital building block in modern organic and medicinal chemistry. We delve into its core molecular properties, centered around a precise understanding of its molecular weight, and explore its synthesis, analytical characterization, and applications. The document is structured to provide not just data, but also mechanistic insights and practical, field-proven protocols relevant to professionals in drug development and chemical research. The strategic importance of its functional groups—the acid-labile tert-butoxycarbonyl (Boc) protecting group and the versatile methylthioethyl side chain—is discussed in the context of advanced chemical synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery and fine chemical synthesis, the efficiency of a multi-step process often hinges on the strategic use of protecting groups. The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) moiety, is a cornerstone of modern synthetic chemistry due to its robustness under a wide range of reaction conditions and its clean, selective removal under mild acidic conditions.[1][2]

Tert-Butyl (2-(methylthio)ethyl)carbamate (CAS: 58858-31-0) embodies this principle while introducing a second key functional element: a thioether. This combination makes it a highly valuable intermediate, allowing for the stable protection of a primary amine while presenting a sulfur-containing side chain that can be used for further modification or as a key pharmacophoric element. This guide will elucidate the fundamental properties of this compound, beginning with its most basic and crucial attribute: its molecular weight.

Core Molecular Properties

A precise understanding of a molecule's properties begins with its formula and mass. For Tert-Butyl (2-(methylthio)ethyl)carbamate, these details are foundational for stoichiometric calculations in synthesis and for accurate interpretation of analytical data.

Quantitative Data Summary

The essential identifiers and physicochemical properties are summarized below. It is critical for the researcher to distinguish between Molecular Weight and Exact Mass . Molecular weight is the weighted average of the isotopic masses of the constituent elements and is used for macroscopic calculations (e.g., determining moles from a weighed mass). Exact mass, or monoisotopic mass, is calculated using the mass of the most abundant isotope of each element and is fundamental for high-resolution mass spectrometry analysis.[3]

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[2-(methylsulfanyl)ethyl]carbamate | PubChem[3] |

| CAS Number | 58858-31-0 | PubChem[3] |

| Molecular Formula | C₈H₁₇NO₂S | PubChem[3] |

| Molecular Weight | 191.29 g/mol | PubChem[3] |

| Exact Mass | 191.098000 Da | PubChem[3] |

Molecular Structure

The structure combines a Boc-protected amine with a flexible ethyl chain terminating in a methylthio group.

Caption: Molecular structure of Tert-Butyl (2-(methylthio)ethyl)carbamate.

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the reaction of 2-(methylthio)ethan-1-amine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Mechanism

The synthesis is a classic nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the primary amine of 2-(methylthio)ethan-1-amine attacks one of the electrophilic carbonyl carbons of Boc₂O.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, expelling the stable tert-butoxycarbonate anion, which subsequently decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide is then protonated by the newly formed N-H proton or during aqueous workup.

The use of a mild base (e.g., triethylamine or sodium bicarbonate) is common to neutralize the acid generated, driving the reaction to completion.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating procedure adapted from standard methods for Boc protection.[4]

-

Reactor Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 2-(methylthio)ethan-1-amine (5.0 g, 54.8 mmol, 1.0 equiv.) and dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (13.2 g, 60.3 mmol, 1.1 equiv.) in DCM (50 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

-

In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting amine spot (visualized with ninhydrin stain) indicates completion.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL). The acidic wash removes any unreacted amine, while the basic wash removes acidic byproducts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically of high purity. If necessary, it can be further purified by flash column chromatography on silica gel to yield the title compound as a clear, colorless oil.

Applications in Research and Drug Development

The utility of Tert-Butyl (2-(methylthio)ethyl)carbamate lies in its dual functionality.

-

Amine Protection: As a Boc-protected amine, it serves as an essential building block for introducing an aminoethyl moiety into a larger molecule without the risk of unwanted side reactions at the nitrogen atom.[1][5] This is particularly crucial in peptide synthesis and the construction of complex nitrogen-containing heterocycles.

-

Thioether Handle: The methylthio group is more than just a passive feature.

-

Bioisosterism: The thioether can act as a bioisostere for a methylene group or an ether linkage, allowing chemists to modulate a compound's lipophilicity, metabolic stability, and binding properties.

-

Further Functionalization: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone. These oxidized forms have different electronic and steric properties and can act as hydrogen bond acceptors, providing a powerful tool for optimizing drug-target interactions.

-

Caption: Key synthetic transformations of the title compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized material is paramount. A multi-technique approach ensures a comprehensive characterization.

Standard Analytical Workflow

| Technique | Expected Result / Purpose |

| ¹H NMR | Confirms structure. Expect signals at ~1.4 ppm (singlet, 9H, t-Bu), ~2.1 ppm (singlet, 3H, S-CH₃), ~2.6 ppm (triplet, 2H, CH₂-S), ~3.3 ppm (quartet, 2H, CH₂-N), and a broad singlet for the N-H proton. |

| ¹³C NMR | Confirms carbon backbone. Expect signals for the quaternary t-Bu carbon, the t-Bu methyls, the carbonyl carbon, the two ethyl carbons, and the S-methyl carbon. |

| Mass Spectrometry (ESI-MS) | Confirms mass. In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 192.105, corresponding to the exact mass plus a proton. This is a definitive confirmation of the molecular formula. |

| HPLC/GC | Assesses purity. Using a suitable column and method, a single major peak should be observed, with purity typically expected to be >95% for use in further synthetic steps.[6][7] |

Protocol: Quality Control Verification

-

Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a suitable solvent (e.g., Methanol for LC-MS, CDCl₃ for NMR).

-

Mass Spectrometry: Infuse the sample into an ESI-MS instrument. Acquire a full scan spectrum in positive ion mode and verify the presence of the [M+H]⁺ ion at the calculated m/z of 192.11 ± 0.01 Da (for high-resolution MS).

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Integrate the proton signals and compare the ratios to the expected values. Verify that chemical shifts match literature or predicted values.

-

Purity Analysis: Inject the sample onto an HPLC system with a C18 column. Develop a gradient method (e.g., Water:Acetonitrile with 0.1% formic acid). The area percentage of the main peak will determine the purity.

Conclusion

Tert-Butyl (2-(methylthio)ethyl)carbamate is a strategically important chemical intermediate whose value is defined by its precise molecular weight of 191.29 g/mol and its bifunctional nature. The robust Boc protecting group allows for the controlled introduction of a primary amine into complex molecules, while the methylthioethyl side chain offers opportunities for further chemical diversification or bioisosteric replacement. The straightforward synthesis and well-defined analytical profile make it a reliable and indispensable tool for scientists engaged in the art of molecular design and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4145154, Tert-Butyl (2-(methylthio)ethyl)carbamate. PubChem. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Park, S. K., et al. (2014). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. PMC - PubMed Central. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12106198, tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9881394, tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem. [Link]

-

ResearchGate (n.d.). t-Butyl carbamate. [Link]

-

Appretech Scientific Limited (n.d.). tert-butyl (2-(benzylthio)ethyl)carbamate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14403871, tert-Butyl methyl(2-(methylamino)ethyl)carbamate. PubChem. [Link]

- Google Patents (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)

- Google Patents (n.d.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45092277, tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem. [Link]

-

D'Souza, D. M., & Müller, T. J. J. (2007). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

-

PrepChem.com (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Chemical Synthesis: The Role of Tert-Butyl (2-(benzylamino)ethyl)carbamate. [Link]

-

Lachenmeier, D. W., et al. (2005). Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment. PubMed. [Link]

-

ResearchGate (n.d.). Summary of the main analytical methods used to detect ethyl carbamate in the food supply. [Link]

-

U.S. Food & Drug Administration (FDA) (n.d.). Analysis of Ethyl Carbamate Results from FY 1988-2021 Monitoring. [Link]

-

Atlantis Press (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

SciELO (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tert-Butyl (2-(methylthio)ethyl)carbamate | C8H17NO2S | CID 4145154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

"Tert-Butyl (2-(methylthio)ethyl)carbamate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Tert-Butyl (2-(methylthio)ethyl)carbamate

Introduction: A Key Intermediate in Modern Chemistry

Tert-Butyl (2-(methylthio)ethyl)carbamate, CAS No. 160178-95-6, is a pivotal intermediate in organic synthesis. Its structure incorporates a carbamate-protected amine and a methylthioether moiety, making it a versatile building block for introducing this functionalized ethylamine chain into more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is of particular importance due to its stability under a wide range of reaction conditions and its facile, clean removal under moderately acidic conditions[1][2][3]. This guide provides a comprehensive overview of the principal synthesis pathway for this compound, focusing on the underlying chemical logic, a detailed experimental protocol, and methods for validation.

Core Synthesis Strategy: N-Boc Protection

The most direct and widely employed strategy for synthesizing Tert-Butyl (2-(methylthio)ethyl)carbamate is the protection of the primary amine of 2-(methylthio)ethylamine using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-(methylthio)ethylamine onto one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate[2]. The resulting tetrahedral intermediate is unstable and collapses. This collapse expels a tert-butoxide anion and carbon dioxide, which subsequently form a stable tert-butanol byproduct, or it can directly form the unstable tert-butoxycarbamic acid, which decarboxylates. The overall transformation is highly efficient and thermodynamically favorable due to the formation of gaseous carbon dioxide[2].

While the reaction can proceed without a catalyst, bases like 4-(dimethylamino)pyridine (DMAP) can be employed to accelerate the process, especially for less nucleophilic amines[3][4][5]. For a simple, unhindered primary amine like 2-(methylthio)ethylamine, the reaction often proceeds efficiently without a catalyst in a suitable aprotic solvent.

Caption: Fig. 1: Boc Protection Mechanism

Experimental Protocol: A Validated Approach

This section details a robust, field-proven protocol for the synthesis of Tert-Butyl (2-(methylthio)ethyl)carbamate.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| 2-(Methylthio)ethylamine | CH₃SCH₂CH₂NH₂ | 91.18 | 5.00 g | 54.8 mmol | Starting material, can be a liquid with a strong odor. Handle in a fume hood. |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 12.5 g | 57.3 mmol | Boc protecting agent. A low-melting solid, often handled as a liquid[3]. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous grade recommended. A common solvent for this reaction due to good solubility of reagents. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 2 x 50 mL | - | For aqueous workup to remove acidic impurities. |

| Brine (Saturated NaCl) | NaCl | 58.44 | 50 mL | - | To aid in separating aqueous and organic layers. |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | Drying agent for the organic phase. |

Step-by-Step Methodology

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)ethylamine (5.00 g, 54.8 mmol) in 100 mL of dichloromethane. Cool the solution to 0 °C using an ice-water bath.

-

Causality: Cooling the reaction mixture helps to control the initial exotherm upon addition of the Boc anhydride, preventing potential side reactions.

-

-

Reagent Addition : To the stirred, cooled solution, add di-tert-butyl dicarbonate (12.5 g, 57.3 mmol, 1.05 equivalents) portion-wise over 10-15 minutes.

-

Causality: A slight excess of Boc₂O ensures the complete consumption of the starting amine. Portion-wise addition maintains temperature control.

-

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).

-

Causality: The reaction is typically complete within this timeframe at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

-

-

Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

-

Causality: The bicarbonate wash removes any unreacted Boc₂O byproducts (like tert-butoxycarbamic acid) and other potential acidic impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.

-

-

Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is crucial before solvent evaporation to prevent hydrolysis of the product upon storage. Rotary evaporation efficiently removes the volatile DCM solvent.

-

-

Purification : The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Causality: While often not required for this clean reaction, chromatography will remove any non-polar impurities and residual Boc₂O, yielding the product as a colorless to pale yellow oil.

-

Overall Synthesis Workflow

Caption: Fig. 2: Synthesis and Validation Workflow

Product Characterization and Validation

Confirming the structure and purity of the final product is a critical step. The following data are characteristic of Tert-Butyl (2-(methylthio)ethyl)carbamate.

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 300 MHz) | δ ~5.0 (br s, 1H, NH ), 3.35 (q, 2H, -CH₂ -NH), 2.70 (t, 2H, -SCH₂ -), 2.12 (s, 3H, -SCH₃ ), 1.45 (s, 9H, -C(CH₃ )₃). Chemical shifts can vary slightly based on solvent and concentration[6][7]. |

| ¹³C NMR (CDCl₃, 75 MHz) | δ ~155.9 (C=O), 79.2 (-C (CH₃)₃), 40.5 (-C H₂-NH), 33.8 (-SC H₂-), 28.4 (-C(C H₃)₃), 15.6 (-SC H₃). |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 192.1. For [M+Na]⁺: 214.1. |

| Appearance | Colorless to pale yellow oil. |

References

-

Organic Syntheses Procedure, "SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION". [Link]

-

Organic Syntheses Procedure, "Carbamic acid, tert-butyl ester". [Link]

-

Pittelkow, M. et al., "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate". Tetrahedron Letters, 46(25), 4311-4313 (2005). [Link]

-

Organic Chemistry Portal, "Carbamate synthesis by amination (carboxylation) or rearrangement". [Link]

-

Organic Syntheses Procedure, "(2-Aminoethyl)carbamic acid tert-butyl ester". [Link]

-

PrepChem.com, "Synthesis of t-butyl (2-aminoethyl)carbamate". [Link]

-

ResearchGate, "Synthesis of t-Butyl carbamate". [Link]

-

ScienceDirect, "A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate". [Link]

-

National Center for Biotechnology Information, "tert-Butyl N-(thiophen-2-yl)carbamate". [Link]

- Google Patents, "Tert-butyl carbamate derivative and preparation method and applic

-

ResearchGate, "Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43)". [Link]

-

Wikipedia, "Tert-butyloxycarbonyl protecting group". [Link]

-

Pittelkow, M. et al., "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates". Synthesis, 2003(15), 2403-2410. [Link]

-

Chemistry Steps, "Boc Protecting Group for Amines". [Link]

-

LookChem, "Purification of tert-Butyl alcohol". [Link]

-

Wikipedia, "Di-tert-butyl dicarbonate". [Link]

-

Gottlieb, H. E. et al., "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512-7515 (1997). [Link]

-

National Center for Biotechnology Information, "Tert-Butyl (2-(methylthio)ethyl)carbamate". [Link]

- Google Patents, "Purific

-

MDPI, "Nanostrategy for Selective Ethyl Carbamate Removal from Fermented Alcoholic Beverages via Molecular Imprinting Technology". [Link]

-

Basel, Y. & Hassner, A., "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols". The Journal of Organic Chemistry, 65(20), 6368-6380 (2000). [Link]

-

National Center for Biotechnology Information, "Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea". [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. utsouthwestern.edu [utsouthwestern.edu]

Navigating the Solubility Landscape of Tert-Butyl (2-(methylthio)ethyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl (2-(methylthio)ethyl)carbamate, a key building block in synthetic and medicinal chemistry. Understanding the solubility of this N-Boc protected amine is critical for its effective use in reaction design, purification, and formulation development. This document outlines the theoretical considerations for predicting solubility, provides detailed protocols for both qualitative and quantitative solubility determination, and discusses analytical methodologies for precise quantification. By offering a blend of theoretical principles and practical, field-proven insights, this guide serves as an essential resource for researchers working with this versatile compound.

Introduction: The Significance of Solubility in the Application of tert-Butyl (2-(methylthio)ethyl)carbamate

tert-Butyl (2-(methylthio)ethyl)carbamate, also known as N-Boc-2-(methylthio)ethylamine, is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, yet can be removed under mild acidic conditions, making it a cornerstone of modern synthetic strategy.[2] The solubility of this compound dictates its handling, reaction kinetics, purification efficiency, and ultimately, its utility in drug discovery and development pipelines.

A thorough understanding of its solubility profile in a range of common laboratory solvents is not merely a matter of convenience; it is a fundamental prerequisite for:

-

Reaction Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing heterogeneous mixtures that can lead to side reactions and incomplete conversions.

-

Purification Strategy: Knowledge of differential solubility is the basis for purification techniques such as crystallization and precipitation.

-

Analytical Method Development: Proper solvent selection is critical for techniques like High-Performance Liquid Chromatography (HPLC) to ensure good peak shape and resolution.

-

Formulation and Drug Delivery: In later stages of drug development, solubility in various excipients and solvent systems is a key determinant of a drug candidate's bioavailability and manufacturability.

This guide will provide the necessary theoretical framework and practical methodologies to empower researchers to confidently assess and utilize the solubility properties of tert-Butyl (2-(methylthio)ethyl)carbamate.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of tert-Butyl (2-(methylthio)ethyl)carbamate offers key insights into its likely solubility behavior.

Structure:

-

N-Boc Group: The bulky and lipophilic tert-butyl group of the Boc protector significantly influences the molecule's overall character, increasing its affinity for nonpolar organic solvents.

-

Carbamate Linkage: The carbamate functional group possesses polar characteristics due to the presence of nitrogen and oxygen atoms, contributing to potential solubility in polar aprotic solvents.

-

Methylthioethyl Chain: The ethyl chain with a terminal methylthio group adds to the nonpolar character of the molecule.

Based on these structural features, a general qualitative solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | (e.g., Water, Methanol, Ethanol) | Likely to have low to moderate solubility. While the carbamate group can engage in hydrogen bonding, the overall nonpolar character contributed by the tert-butyl and methylthioethyl groups will limit miscibility with highly polar, protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in isopropanol than in methanol). |

| Polar Aprotic | (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate) | Expected to exhibit good solubility. These solvents can effectively solvate the polar carbamate moiety without the competing hydrogen bonding network present in protic solvents. The nonpolar regions of the molecule are also well-accommodated. |

| Nonpolar | (e.g., Dichloromethane (DCM), Chloroform, Toluene, Hexane) | Good solubility is anticipated, particularly in chlorinated solvents like DCM and chloroform, due to the significant nonpolar surface area of the molecule. Solubility in highly nonpolar alkanes like hexane may be more limited but is still expected to be higher than in water. |

This predictive table serves as a valuable starting point for solvent selection in experimental work.

Experimental Determination of Solubility

While predictions are useful, empirical determination of solubility is essential for accurate and reproducible scientific work. The following sections provide detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This rapid method is ideal for initial solvent screening and for gaining a general understanding of the compound's solubility in a variety of solvents.[3]

Objective: To visually assess whether tert-Butyl (2-(methylthio)ethyl)carbamate is soluble, partially soluble, or insoluble in a range of solvents at a given concentration.

Materials:

-

tert-Butyl (2-(methylthio)ethyl)carbamate

-

A selection of test solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, THF, DMF, DMSO, Acetone, Ethyl Acetate, DCM, Chloroform, Toluene, Hexane)

-

Small, dry test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

-

Analytical balance

Protocol:

-

Preparation: Into a series of clean, dry test tubes, accurately weigh a small, consistent amount of tert-Butyl (2-(methylthio)ethyl)carbamate (e.g., 10 mg).

-

Solvent Addition: To each tube, add a measured volume of a single solvent (e.g., 1 mL) to achieve a target concentration (in this example, 10 mg/mL).

-

Agitation: Cap the tubes and vortex the mixtures vigorously for 1-2 minutes.

-

Observation: Allow the tubes to stand for a few minutes and visually inspect each solution against a contrasting background.

-

Classification:

-

Soluble: The solid has completely dissolved, and the solution is clear.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid has not noticeably dissolved.

-

-

Record Keeping: Meticulously record the observations for each solvent in a laboratory notebook.

Self-Validation: The clarity of the resulting solution is the primary validation checkpoint. For ambiguous results, a small aliquot can be filtered and the solvent evaporated to confirm the presence of dissolved solute.

Diagram: Qualitative Solubility Determination Workflow

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)

For applications requiring precise solubility values (e.g., in mg/mL or mol/L), a quantitative method is necessary. The following protocol outlines a general approach using HPLC, which can be adapted and validated for tert-Butyl (2-(methylthio)ethyl)carbamate.

Objective: To determine the equilibrium solubility of tert-Butyl (2-(methylthio)ethyl)carbamate in a specific solvent at a controlled temperature.

Principle: An excess of the solid compound is equilibrated with the solvent of interest to create a saturated solution. The undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is determined by HPLC against a standard calibration curve.

Phase 1: Sample Preparation and Equilibration

-

Preparation of Saturated Solution: Add an excess amount of tert-Butyl (2-(methylthio)ethyl)carbamate to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker or stirring plate in a temperature-controlled environment. A minimum of 24 hours is recommended to ensure equilibrium is reached.

-

Separation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is a robust method for this separation.[4]

Phase 2: HPLC Method Development and Validation

A reverse-phase HPLC method is generally suitable for the analysis of N-Boc protected amines.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid, can improve peak shape.

-

Detection: UV detection is suitable for this compound. A wavelength scan should be performed to determine the absorbance maximum.

-

Method Validation: The HPLC method must be validated for linearity, accuracy, and precision according to established guidelines (e.g., ICH).[5][6]

Phase 3: Analysis and Calculation

-

Calibration Curve: Prepare a series of standard solutions of tert-Butyl (2-(methylthio)ethyl)carbamate of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.

Self-Validation: The persistence of undissolved solid in the equilibration vial validates that a saturated solution was achieved. The linearity of the HPLC calibration curve (R² > 0.99) is a critical checkpoint for the analytical method.

Diagram: Quantitative Solubility Determination Workflow

Caption: Workflow for quantitative solubility determination via HPLC.

Conclusion: A Practical Framework for Solubility Assessment

The solubility of tert-Butyl (2-(methylthio)ethyl)carbamate is a critical parameter that influences its application across the spectrum of chemical research and development. While theoretical predictions based on molecular structure provide a useful starting point, they must be substantiated by empirical data. This guide has provided a robust framework for both qualitative and quantitative solubility determination.

By following the detailed protocols herein, researchers can confidently:

-

Screen for suitable reaction and purification solvents.

-

Generate precise solubility data for process optimization and modeling.

-

Develop a deeper understanding of the physicochemical properties of this important synthetic building block.

The self-validating nature of the described experimental workflows ensures a high degree of confidence in the obtained results, empowering scientists to make informed decisions in their research endeavors.

References

-

BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Retrieved from a relevant chemical supplier's technical documentation.[2]

-

LibreTexts. (2023, October 30). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. In Chemistry LibreTexts.[3]

-

ChemicalBook. (n.d.). N-Boc-2-(methylthio)ethylamine. Retrieved from a chemical supplier database.[1]

-

CymitQuimica. (n.d.). N-Boc-2-(methylthio)ethylamine-d3. Retrieved from a chemical supplier database.[7]

-

LibreTexts. (2023, October 30). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. In Chemistry LibreTexts.[8]

-

Sigma-Aldrich. (n.d.). 2-(Methylthio)ethylamine 97%. Retrieved from a chemical supplier database.[9]

-

PubChem. (n.d.). N-Boc-N-methylethylenediamine. National Center for Biotechnology Information.[10]

-

European Union Reference Laboratory for alternatives to animal testing. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.[4]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.[11]

-

Asian Journal of Research in Chemistry. (2017). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine mainly present as contaminant in diversified categories of API.[5]

-

MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.[6]

Sources

- 1. N-Boc-2-(methylthio)ethylamine [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 5. ajrconline.org [ajrconline.org]

- 6. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]

- 7. N-Boc-2-(methylthio)ethylamine-d3 | CymitQuimica [cymitquimica.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 2-(Methylthio)ethylamine 97 18542-42-2 [sigmaaldrich.com]

- 10. N-Boc-N-methylethylenediamine | C8H18N2O2 | CID 2756424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. csustan.edu [csustan.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Stability and Storage of Tert-Butyl (2-(methylthio)ethyl)carbamate

Executive Summary

Tert-Butyl (2-(methylthio)ethyl)carbamate is a bifunctional molecule increasingly utilized as a key building block in medicinal chemistry and drug development. Its structure, incorporating both a tert-butyloxycarbonyl (Boc) protected amine and a thioether moiety, offers significant synthetic versatility. However, these same functional groups are susceptible to specific degradation pathways that can compromise sample integrity, impact experimental reproducibility, and affect the quality of downstream products. This guide provides an in-depth analysis of the chemical stability of Tert-Butyl (2-(methylthio)ethyl)carbamate, elucidates its primary degradation pathways, and establishes a set of evidence-based protocols for its optimal storage and handling. The insights and methodologies presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to ensure the long-term viability and purity of this critical reagent.

Chemical Profile and Structural Analysis

To understand the stability of Tert-Butyl (2-(methylthio)ethyl)carbamate, a structural deconstruction is necessary. The molecule's behavior is dictated by the interplay of its two primary functional groups: the Boc-carbamate and the methylthio-ether.

-

Tert-Butyl Carbamate (Boc Group): This moiety is one of the most common protecting groups for amines in organic synthesis. Its stability is well-characterized; it is notably stable to a wide range of nucleophilic and basic conditions but is designed to be labile under acidic or certain thermal conditions.[1][2] The stability of the carbamate functionality itself stems from resonance between the amide and carboxyl groups.[1]

-

Thioether (methylthio group): The sulfur atom in the thioether is nucleophilic and susceptible to oxidation. This represents a significant, and often overlooked, potential degradation pathway, particularly during long-term storage or upon exposure to atmospheric oxygen or other oxidizing agents.

The aliphatic ethyl linker connecting these two groups is chemically robust and not typically a point of degradation under standard laboratory conditions. Therefore, any discussion of stability must focus on the vulnerabilities of the carbamate and thioether functionalities.

Key Factors Influencing Chemical Stability

The long-term integrity of Tert-Butyl (2-(methylthio)ethyl)carbamate is contingent on controlling four primary environmental factors: temperature, pH, atmospheric oxygen, and light.

Thermal Stability

The Boc protecting group is susceptible to thermal cleavage. While generally stable at ambient and refrigerated temperatures, elevated temperatures can induce deprotection, leading to the formation of the free amine, carbon dioxide, and isobutylene.[2] Studies on various N-Boc protected amines show that thermal deprotection can occur in the absence of any catalyst, with temperatures often exceeding 100°C.[2][3][4][5] For some substrates, this process can even be initiated in boiling water.[2]

Causality: The mechanism involves a fragmentation reaction via a transient carbamic acid intermediate. High temperatures provide the necessary activation energy to overcome the C-O bond rotational barrier and facilitate this elimination. Therefore, to maintain the integrity of the Boc group, exposure to high heat during storage or handling (e.g., aggressive drying in a vacuum oven) must be strictly avoided.

pH and Hydrolytic Stability

The carbamate linkage is subject to hydrolysis, with the rate and mechanism being highly dependent on pH.

-

Acidic Conditions (pH < 4): The Boc group is highly sensitive to acid. This lability is the cornerstone of its utility as a protecting group. Protic acids catalyze the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and subsequent decomposition to the free amine. This degradation is rapid and irreversible.

-

Neutral to Mildly Basic Conditions (pH 7-10): Carbamates are generally stable against hydrolysis in this range.[6] However, the stability can be influenced by solvent systems and the presence of enzymes or metal ions that may catalyze hydrolysis.[7][8]

-